molecular formula C13H20ClN B13275151 2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride

2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B13275151
M. Wt: 225.76 g/mol
InChI Key: FOAJLLVDCFAXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is known for its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzylamine with a cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting cyclopropane derivative is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H

InChI Key

FOAJLLVDCFAXQB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl

Origin of Product

United States

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